1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide
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Overview
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperidine ring. Common reagents used in these reactions include:
Pyrazole synthesis: Hydrazine and 1,3-dicarbonyl compounds.
Pyridazine synthesis: Hydrazine and α,β-unsaturated carbonyl compounds.
Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure suggests potential interactions with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-chloro-3-nitrophenyl)piperidine-3-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-aminophenyl)piperidine-3-carboxamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
The presence of the fluorine and nitro groups in 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide may confer unique properties, such as increased lipophilicity, altered electronic distribution, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O3/c20-15-5-4-14(11-16(15)27(29)30)22-19(28)13-3-1-9-25(12-13)17-6-7-18(24-23-17)26-10-2-8-21-26/h2,4-8,10-11,13H,1,3,9,12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEKGCJFUVBPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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